N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-2-19-14-12(17)9-6-10-13(14)21-16(19)18-15(20)11-7-4-3-5-8-11/h6,9-11H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVASHAANGCUVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-ethylbenzothiazole with cyclohexanecarboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound is compared to three structurally related molecules (Table 1):
Table 1: Structural Comparison
Key Observations:
- Electronic Properties: The dimethylamino group in acts as an electron donor, contrasting with the electron-withdrawing chloro substituent in the target compound, which may alter binding interactions in biological targets.
Crystallographic and Hydrogen Bonding Patterns
Table 2: Crystallographic Data
- The sulfonamide analog stabilizes its crystal lattice via N–H···N and C–H···O interactions, while π-π stacking (3.954 Å) between benzothiazole and benzene rings enhances packing.
- The target compound’s cyclohexanecarboxamide may form N–H···O hydrogen bonds, and the chloro group could participate in C–H···Cl interactions, though steric hindrance from the ethyl group might reduce packing efficiency.
Physicochemical Properties
- Lipophilicity : Target compound > Sulfonamide analog (due to chloro-ethyl vs. polar sulfonamide).
- Solubility : Sulfonamide analog > Target compound (polar sulfonamide improves aqueous solubility).
Biological Activity
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a synthetic compound with a complex chemical structure that suggests potential pharmacological applications. This article reviews its biological activity, drawing from various research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.0 g/mol. The structure includes a benzothiazole moiety, which is often associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O3S2 |
| Molecular Weight | 438.0 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.
Case Study: Antibacterial Efficacy
A study conducted by Santos et al. (2008) examined the antibacterial activity of benzothiazole derivatives and found significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the structural features of the compounds and their antimicrobial efficacy.
Anti-inflammatory Properties
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.
Research Findings
In vitro studies have demonstrated that certain benzothiazole compounds inhibit the production of nitric oxide in macrophages, which is a key mediator in inflammatory responses. This suggests that this compound may also exhibit similar anti-inflammatory effects.
Other Biological Activities
Preliminary studies suggest potential activities such as:
- Anticancer : Some benzothiazole derivatives have shown cytotoxic effects against cancer cell lines.
- Antimalarial : Similar compounds have exhibited activity against Plasmodium species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
